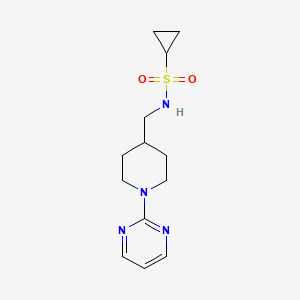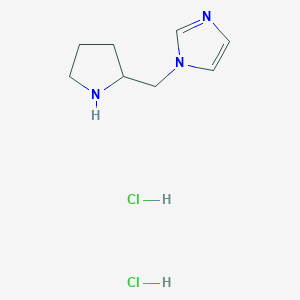![molecular formula C25H25ClN4O3 B2874171 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540487-06-7](/img/structure/B2874171.png)
2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds related to the specified compound involves complex reactions, offering insights into the chemical properties and reaction mechanisms. For instance, the synthesis of related quinazolinones and triazoloquinazolinones has been extensively studied. These compounds, including variations like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, demonstrate the versatility of heterocyclic chemistry in creating compounds with potential therapeutic effects (Chern et al., 1988); (Lipson et al., 2003).
Antihistaminic Activity
Compounds structurally related to the specified molecule have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating the potential of such compounds in therapeutic applications. For example, novel triazoloquinazolinones showed significant antihistaminic effects in preclinical models, highlighting the pharmacological relevance of these molecules in treating allergies (Gobinath et al., 2015).
Antimicrobial Activity
Research on quinazolinones fused with triazole, triazine, and tetrazine rings indicates the antimicrobial potential of these compounds. Studies have shown significant antibacterial and antifungal activities, suggesting the importance of these heterocyclic compounds in developing new antimicrobial agents (Pandey et al., 2009).
Pharmacological Investigation
Further pharmacological investigations into novel triazoloquinazolinones have revealed their potential as H1-antihistaminic agents, with studies highlighting their effectiveness in preventing histamine-induced bronchospasm. These findings underscore the therapeutic potential of such compounds in managing allergic reactions with minimal sedation, paving the way for new classes of antihistamines (Alagarsamy et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-25(2)12-17-21(18(31)13-25)22(14-8-9-19(32-3)20(11-14)33-4)30-24(27-17)28-23(29-30)15-6-5-7-16(26)10-15/h5-11,22H,12-13H2,1-4H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPJGAPHSSKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

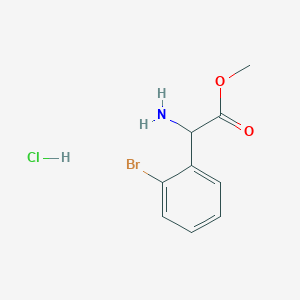
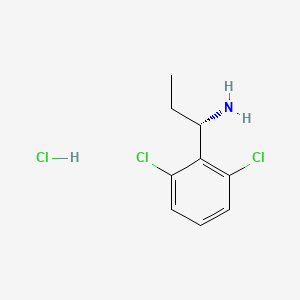
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2874093.png)
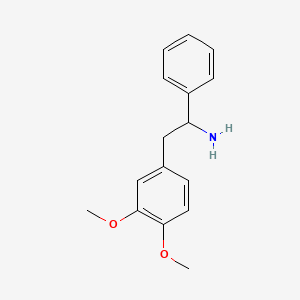
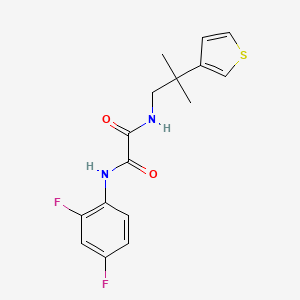
![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)
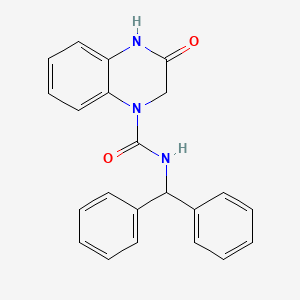
![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2874102.png)
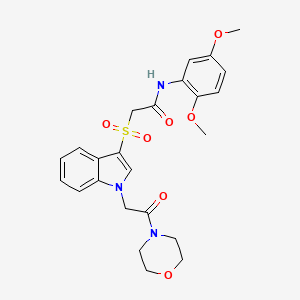
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)

